molecular formula C9H7Cl2N B1459997 2,4-Dichloro-6-methylphenylacetonitrile CAS No. 1807183-62-5

2,4-Dichloro-6-methylphenylacetonitrile

Cat. No.: B1459997
CAS No.: 1807183-62-5
M. Wt: 200.06 g/mol
InChI Key: DAJAUYNJRUTKGR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-6-4-7(10)5-9(11)8(6)2-3-12/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJAUYNJRUTKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

2,4-Dichloro-6-methylphenylacetonitrile (DCMPA) is an organic compound with the molecular formula C10H8Cl2N and a molecular weight of approximately 229.08 g/mol. This compound features a dichlorinated aromatic ring and a nitrile functional group, which contribute to its biological activity, particularly in agrochemical applications. This article explores the biological activity of DCMPA, focusing on its herbicidal properties, potential antimicrobial effects, and relevant research findings.

PropertyValue
Molecular FormulaC10H8Cl2N
Molecular Weight229.08 g/mol
StructureStructure

DCMPA can undergo hydrolysis under alkaline conditions, leading to the formation of carboxylic acids or amides. Its stability and reactivity are crucial for its biological interactions and applications.

Herbicidal Activity

Research indicates that DCMPA exhibits significant herbicidal properties, making it effective against various weed species. The mechanism of action primarily involves disrupting metabolic pathways in target plants, leading to growth inhibition or death. This herbicidal activity is attributed to its structural characteristics, particularly the presence of multiple chlorine atoms which enhance its efficacy compared to mono-chlorinated analogs.

Case Study: Herbicidal Efficacy

In a study examining the effectiveness of DCMPA against common weed species, the following results were observed:

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus15085
Echinochloa crus-galli20090
Chenopodium album10075

These results demonstrate that DCMPA can significantly reduce weed populations when applied at optimal rates.

Antimicrobial Activity

Emerging studies suggest that DCMPA may also possess antimicrobial properties against specific bacterial strains. While comprehensive research is still needed to elucidate these effects fully, preliminary findings indicate potential for use in agricultural settings where microbial control is necessary.

Research Findings

  • Study on Bacterial Inhibition : A laboratory study assessed the inhibitory effects of DCMPA on Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating moderate antibacterial activity.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes, although further studies are required for detailed understanding.

Synthesis Methods

Several synthetic routes have been developed for producing DCMPA, highlighting its versatility:

  • Nitration and Reduction : Starting from 2,4-dichloro-6-methylphenol, nitration followed by reduction leads to the formation of DCMPA.
  • Direct Chlorination : Chlorination of 6-methylphenylacetonitrile under controlled conditions yields the desired dichlorinated product.

These methods underscore the compound's accessibility for research and application in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methylphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methylphenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.